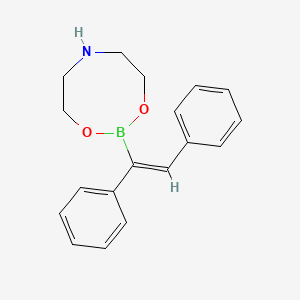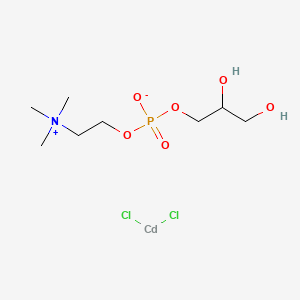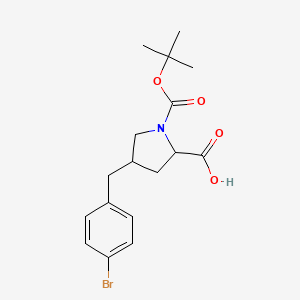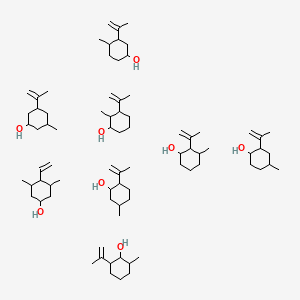
4-Ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Ethenyl-3,5-dimethylcyclohexan-1-ol; 2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol” consists of multiple isomers of cyclohexanol derivatives. These compounds are characterized by the presence of methyl and prop-1-en-2-yl groups attached to the cyclohexane ring, which significantly influence their chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanol derivatives typically involves the alkylation of cyclohexanol or cyclohexanone with appropriate alkyl halides under basic conditions. For example, the reaction of cyclohexanol with methyl iodide in the presence of a strong base like sodium hydride can yield methylcyclohexanol derivatives.
Industrial Production Methods
Industrial production of these compounds may involve catalytic hydrogenation of corresponding cyclohexanones or cyclohexenes. The use of metal catalysts such as palladium or platinum can facilitate the hydrogenation process, leading to high yields of the desired cyclohexanol derivatives.
Chemical Reactions Analysis
Types of Reactions
These cyclohexanol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts (Pd, Pt).
Substitution: Alkyl halides (e.g., methyl iodide) with strong bases (e.g., NaH).
Major Products
The major products formed from these reactions include cyclohexanones, cyclohexanes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
These cyclohexanol derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development due to their structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as additives in lubricants and polymers.
Mechanism of Action
The mechanism of action of these compounds depends on their specific chemical structure and the biological target. Generally, they may interact with enzymes or receptors, altering their activity and leading to various biological effects. For example, their hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound with a single hydroxyl group.
Methylcyclohexanol: Similar compounds with methyl groups attached to the cyclohexane ring.
Propylcyclohexanol: Compounds with propyl groups attached to the cyclohexane ring.
Uniqueness
The unique combination of methyl and prop-1-en-2-yl groups in these cyclohexanol derivatives imparts distinct chemical and physical properties, making them valuable for specific applications in research and industry. Their structural diversity allows for a wide range of reactivity and potential biological activities.
Properties
Molecular Formula |
C80H144O8 |
|---|---|
Molecular Weight |
1234.0 g/mol |
IUPAC Name |
4-ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/8C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9;1-7(2)10-6-9(11)5-4-8(10)3;1-7(2)9-6-8(3)4-5-10(9)11;1-7(2)9-5-4-8(3)6-10(9)11;1-7(2)9-5-4-6-10(11)8(9)3;1-7(2)10-8(3)5-4-6-9(10)11;1-7(2)9-6-4-5-8(3)10(9)11;1-4-10-7(2)5-9(11)6-8(10)3/h7*8-11H,1,4-6H2,2-3H3;4,7-11H,1,5-6H2,2-3H3 |
InChI Key |
UWADSUFAUYGJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=C)C)O.CC1CCC(C(C1)O)C(=C)C.CC1CCCC(C1C(=C)C)O.CC1CCCC(C1O)C(=C)C.CC1CCC(CC1C(=C)C)O.CC1CC(CC(C1)O)C(=C)C.CC1CC(CC(C1C=C)C)O.CC1C(CCCC1O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)

![(R)-3-[(Acetamidomethyl)thio]-2-[(tert-butoxycarbonyl)amino]propanoic Acid](/img/structure/B13396854.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate](/img/structure/B13396862.png)

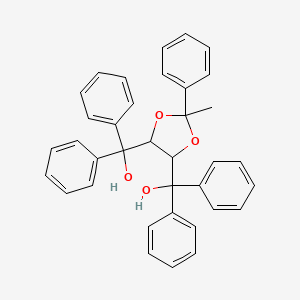

amino}-3-methylpentanoic acid](/img/structure/B13396892.png)

